molecular formula C33H34N6O6 B587262 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 CAS No. 1246819-36-2

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5

Cat. No.: B587262
CAS No.: 1246819-36-2
M. Wt: 615.702
InChI Key: DEGBAMTUFHKMQR-WNWXXORZSA-N
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Description

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is a deuterated analog of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil, which is an impurity of Candesartan Cilexetil. This compound is primarily used in research settings, particularly in the study of metabolic pathways and as a reference standard in analytical chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure levels in the body .

Mode of Action

The active ingredient in this compound works by blocking the angiotensin II receptor . This blocking action inhibits the vasoconstrictive effects of angiotensin II and results in a decrease in blood pressure .

Biochemical Pathways

The compound is a prodrug that undergoes hydrolysis in the liver to form the active metabolite, Candesartan . This metabolite then exerts its therapeutic effect by blocking the angiotensin II receptor, thereby disrupting the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure .

Pharmacokinetics

This compound is well-absorbed orally and has a half-life of approximately 9 hours . The medication is primarily eliminated through the liver and kidneys . Dose adjustments may be necessary in patients with hepatic or renal impairment .

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictive action of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Action Environment

Environmental factors such as diet, lifestyle, and concomitant medications can influence the compound’s action, efficacy, and stability. For instance, high salt intake may reduce the antihypertensive effect of the drug. Additionally, the compound’s action may be affected by other medications that the patient is taking, particularly other antihypertensive drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include the formation of the tetrazole ring, the coupling of the biphenyl moiety, and the esterification with the deuterated ethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in both academic and industrial research settings .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-30(35-36-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBAMTUFHKMQR-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-36-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246819-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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